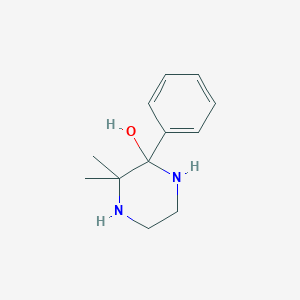

3,3-Dimethyl-2-phenylpiperazin-2-ol

Description

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3,3-dimethyl-2-phenylpiperazin-2-ol |

InChI |

InChI=1S/C12H18N2O/c1-11(2)12(15,14-9-8-13-11)10-6-4-3-5-7-10/h3-7,13-15H,8-9H2,1-2H3 |

InChI Key |

KHFHTAQZTXVFJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(NCCN1)(C2=CC=CC=C2)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-phenylpiperazin-2-ol can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-phenylpiperazin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

3,3-Dimethyl-2-phenylpiperazin-2-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-phenylpiperazin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs from the evidence, highlighting differences in substituents, molecular weight, and functional groups:

Key Observations

Substituent Effects on Physicochemical Properties

- Methyl vs. Methoxy Groups: The 3,3-dimethyl groups in the target compound enhance lipophilicity compared to methoxy-substituted analogs (e.g., ).

- Hydroxyl vs. Ketone Groups : The hydroxyl group in this compound enables hydrogen bonding, unlike the ketone in Compound 18 () or piperazin-2-one in . This difference may influence receptor binding or metabolic stability .

- Aromatic Substituents : The diphenylmethoxyethyl group in Compounds 18 and 22 (–2) introduces bulkiness, increasing molecular weight (>400 Da) and possibly limiting blood-brain barrier penetration compared to the simpler phenyl group in the target compound .

Spectral and Analytical Data

- NMR Shifts : Compound 22 () exhibits aromatic proton shifts at δ 7.20–7.36 and a singlet for methyl groups at δ 1.07, consistent with its diphenylmethoxyethyl substituents. The target compound’s methyl groups would likely resonate near δ 1.0–1.5, while its phenyl group would show similar aromatic shifts .

- Mass Spectrometry: Compound 18 () shows a molecular ion at m/z 429 (MH⁺), aligning with its molecular formula.

Pharmacological Implications

While highlights dopamine D3 receptor agonists with piperazine cores, the target compound’s lack of a tetrahydronaphthalen-ol moiety (as in ) suggests divergent biological targets. Piperazin-2-one derivatives () may exhibit altered receptor affinity due to reduced hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.